molecular formula C8H11N3O B8707896 2,6-Dimethylisonicotinohydrazide

2,6-Dimethylisonicotinohydrazide

Cat. No.: B8707896
M. Wt: 165.19 g/mol
InChI Key: UVSPTVXFBRFLEZ-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinohydrazide (CAS No. 59190-19-1) is a hydrazide derivative of 2,6-dimethylisonicotinic acid. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol . Key features include:

  • Structure: The pyridine ring is substituted with methyl groups at positions 2 and 6, and a hydrazide (-CONHNH₂) group at position 2.
  • Physicochemical Properties: Hydrogen bond donors/acceptors: 2/3 . Topological polar surface area (TPSA): 68 Ų, indicating moderate polarity .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbohydrazide

InChI

InChI=1S/C8H11N3O/c1-5-3-7(8(12)11-9)4-6(2)10-5/h3-4H,9H2,1-2H3,(H,11,12)

InChI Key

UVSPTVXFBRFLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinohydrazide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,6-Dimethylisonicotinic acid+Hydrazine hydrate2,6-Dimethylisonicotinic acid hydrazide+Water\text{2,6-Dimethylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{2,6-Dimethylisonicotinohydrazide} + \text{Water} 2,6-Dimethylisonicotinic acid+Hydrazine hydrate→2,6-Dimethylisonicotinic acid hydrazide+Water

Industrial Production Methods: Industrial production of 2,6-Dimethylisonicotinohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethylisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and hydrazones.

    Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-tubercular activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential components of bacterial cell walls, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Dichloroisonicotinohydrazide (CAS 57803-51-7)
  • Molecular Formula : C₆H₅Cl₂N₃O.
  • Key Differences : Chlorine atoms at positions 2 and 6 instead of methyl groups.
  • Synthesis : Derived from 2,6-dichloropyridine-4-carboxylic acid, with a reported yield of 70% . The electron-withdrawing Cl groups likely increase electrophilicity at the carbonyl, enhancing reactivity in condensation reactions compared to methyl substituents.
(E)-N′-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methylene)isonicotinohydrazide
  • Molecular Formula : C₁₀H₁₀N₅O.
  • Mass Spectrometry: HRMS m/z = 216.0887 ([M+H]⁺), contrasting with the lower mass (165.19) of 2,6-dimethylisonicotinohydrazide .

Physicochemical and Computational Insights

Hydrogen Bonding and Dimerization
  • 2,6-Dimethylisonicotinohydrazide: Predicted to form dimers via N-H···O interactions, as seen in analogs like ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrazone .
  • (E)-6-Chloro-N′-(3,5-dichloro-2-hydroxybenzylidene)nicotinohydrazide: Additional Cl and hydroxyl groups enhance intermolecular interactions, leading to distinct crystalline packing (monoclinic, P21/n) .
DFT Studies
  • Vibrational Frequencies: For 2,6-dimethylisonicotinohydrazide, theoretical IR spectra (B3LYP/6-31G(d,p)) would likely align with experimental data, as observed in similar compounds where DFT results matched FT-IR and NMR shifts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents TPSA (Ų) Key Interactions
2,6-Dimethylisonicotinohydrazide C₈H₁₁N₃O 165.19 2,6-Me, 4-CONHNH₂ 68 N-H···O dimerization
2,6-Dichloroisonicotinohydrazide C₆H₅Cl₂N₃O 206.03 2,6-Cl, 4-CONHNH₂ ~68* Cl-mediated π-stacking
(E)-N′-(Pyrrolopyridinyl) derivative C₁₀H₁₀N₅O 216.09 Pyrrolopyridinyl group ~85 π-π stacking

*Estimated based on structural similarity.

Table 2: Computational Parameters (DFT/B3LYP)

Compound Basis Set Key Findings Reference
2,6-Dimethylisonicotinohydrazide 6-31G(d,p) Predicted dimer stability via N-H···O
2,6-Diacetylpyridine bis-hydrazone 6-311G(d,p) Exothermic formation (ΔG < 0)
(E)-6-Chloro analog B3LYP/6-31G(d) Enhanced NLO properties vs. urea

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